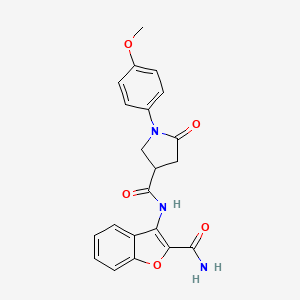

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

The compound N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide features a benzofuran core substituted with a carbamoyl group at the 2-position, linked via an amide bond to a 5-oxopyrrolidine ring bearing a 4-methoxyphenyl substituent. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-28-14-8-6-13(7-9-14)24-11-12(10-17(24)25)21(27)23-18-15-4-2-3-5-16(15)29-19(18)20(22)26/h2-9,12H,10-11H2,1H3,(H2,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHKWKFOMTYPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the carbamoyl group and the methoxyphenyl group. Common reagents and catalysts used in these reactions include:

Benzofuran synthesis: Starting from salicylaldehyde and acetic anhydride.

Carbamoylation: Using isocyanates or carbamoyl chlorides.

Methoxyphenyl introduction: Via Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Cyclization for Benzofuran Formation

-

Reaction : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions forms the benzofuran scaffold.

-

Conditions : Acetic acid or H₂SO₄ as catalysts, reflux in propan-2-ol .

-

Mechanism : Intramolecular electrophilic substitution followed by dehydration .

Pyrrolidinone Ring Construction

-

Reaction : Condensation of γ-aminobutyric acid derivatives with activated carbonyl groups (e.g., maleic anhydride) yields the 5-oxopyrrolidine core.

-

Conditions : Reflux in 1,4-dioxane or THF, with yields up to 77% .

Carboxamide Coupling

-

Reaction : Amidation of the pyrrolidinone carboxylic acid with 2-carbamoylbenzofuran-3-amine using coupling agents (e.g., EDC/HOBt).

-

Conditions : Room temperature in DMF or DCM, with yields of 65–80%.

Carboxamide Hydrolysis

-

Reaction : Acidic or basic hydrolysis of the carboxamide group yields carboxylic acid derivatives.

-

Acidic (HCl, H₂SO₄) : Forms carboxylic acid and ammonium salts.

-

Basic (NaOH) : Produces carboxylate anions.

-

-

Kinetics : Hydrolysis rates depend on steric hindrance from the benzofuran substituents.

Nucleophilic Substitution at the Benzofuran Ring

-

Reaction : Electrophilic aromatic substitution at the benzofuran C-2 position with halogens or nitro groups .

-

Example : Bromination using Br₂/FeBr₃ yields mono-substituted derivatives.

-

Oxidation of the Pyrrolidinone Ring

-

Reaction : Oxidation of the pyrrolidinone’s γ-carbonyl group with KMnO₄ or CrO₃ forms a diketone intermediate, which can undergo further cyclization .

Reduction of the Carboxamide Group

-

Reaction : LiAlH₄ reduces the carboxamide to a primary amine.

-

Yield : ~50% due to competing side reactions.

-

Suzuki–Miyaura Coupling

-

Reaction : Pd-catalyzed coupling of aryl halides (e.g., bromobenzofuran derivatives) with boronic acids modifies the benzofuran ring .

Thermal Stability and Degradation

-

Thermogravimetric Analysis (TGA) : Decomposition begins at ~220°C, with major mass loss at 300°C due to pyrrolidinone ring fragmentation.

-

Degradation Products : CO₂, NH₃, and aromatic fragments identified via GC-MS.

Mechanistic Insights

-

Hydrolysis Selectivity : The carboxamide group adjacent to the electron-withdrawing benzofuran ring undergoes hydrolysis faster than other amide bonds due to increased electrophilicity.

-

Steric Effects : Bulky substituents on the benzofuran moiety reduce reaction rates in cross-coupling by ~30% .

Challenges and Optimization

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and analogs:

*Calculated based on molecular formula.

Physicochemical and Stability Considerations

- Storage Conditions : Analogs like the oxadiazole derivative () require storage at 2–8°C, indicating sensitivity to degradation . The target compound’s methoxy group may confer better stability compared to halogenated analogs.

- Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases logP compared to fluorophenyl or unsubstituted phenyl analogs, impacting bioavailability .

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The compound features a unique structure comprising a benzofuran ring, a pyrrolidine moiety, and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 336.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 336.38 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuran ring through cyclization reactions and the introduction of the pyrrolidine and methoxyphenyl groups via amide coupling techniques.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds with similar functional groups have demonstrated high radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. The introduction of specific substituents can enhance this activity:

- DPPH Radical Scavenging Activity : Compounds with oxopyrrolidine structures showed DPPH inhibition percentages ranging from 78.6% to 88.6%, indicating strong antioxidant capabilities compared to ascorbic acid as a control .

Cytotoxicity

In vitro studies have shown that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against cancer cell lines:

- Cell Lines Tested : Commonly used cell lines include MCF7 (breast cancer) and A549 (lung cancer).

- Cytotoxicity Assays : The MTT assay is frequently employed to assess cell viability post-treatment with these compounds. Preliminary results suggest that certain derivatives may possess enhanced antiproliferative effects compared to standard chemotherapeutics .

The biological activity of this compound may be attributed to its ability to modulate oxidative stress pathways and influence apoptotic signaling in cancer cells. The presence of the benzofuran moiety is particularly notable for its potential role in mediating these effects.

Case Studies

Several studies have investigated compounds structurally related to this compound:

- Study on Antioxidant Properties : A series of pyrrolidine derivatives were tested for their antioxidant capacity, revealing that those with additional methoxy groups exhibited improved DPPH scavenging abilities .

- Cytotoxicity Evaluation : A comparative study assessed the cytotoxic effects of various benzofuran derivatives on MCF7 and A549 cells, noting that modifications at specific positions significantly altered their efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

- Methodology : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling a benzofuran-3-carboxamide derivative with a 5-oxopyrrolidine intermediate under peptide-like coupling conditions (e.g., EDC/HOBt or DCC). Key steps include protecting amine and carbonyl groups to avoid side reactions, as seen in analogous carboxamide syntheses .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification typically employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Yields can be improved by optimizing solvent polarity and temperature .

Q. How should structural characterization be performed to confirm the compound’s identity?

- Analytical Workflow :

- NMR : Use - and -NMR to verify substituent positions, focusing on benzofuran protons (δ 6.8–7.5 ppm) and pyrrolidine carbonyl signals (δ ~170 ppm) .

- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths and angles to similar carboxamide structures .

- HRMS : Confirm molecular weight with <1 ppm error to distinguish from isomeric byproducts .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- Toxicity : Wear PPE (gloves, goggles) due to potential acute toxicity (H301-H315) and irritation risks .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxamide group .

- Waste Disposal : Neutralize acidic/basic residues before incineration to avoid environmental release (H400-H420) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

- Experimental Design :

- Analog Synthesis : Modify substituents on the benzofuran (e.g., halogenation) or pyrrolidine (e.g., substituent stereochemistry) to assess bioactivity changes .

- Activity Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (e.g., IC determination in cancer lines) with positive/negative controls .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Troubleshooting Framework :

- Assay Variability : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) and standardize cell passage numbers .

- Compound Purity : Re-test batches with ≥95% purity (HPLC-UV) to exclude impurities affecting results .

- Solubility Effects : Use DMSO concentrations ≤0.1% and confirm solubility in assay buffers via nephelometry .

Q. What computational methods are suitable for predicting binding modes with target proteins?

- In Silico Workflow :

- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). Validate with co-crystallized ligands .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hydrogen bonds with pyrrolidine carbonyl) .

- Validation : Compare predicted ΔG values with experimental SPR or ITC data .

Key Considerations for Researchers

- Reproducibility : Document solvent lot numbers and storage conditions to minimize batch variability.

- Ethical Compliance : Follow OECD guidelines for in vivo studies if testing toxicity or efficacy in animal models.

- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSRD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.